

# (S)-1-Boc-3-propyl-piperazine chemical properties

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## Compound of Interest

Compound Name: (S)-1-Boc-3-propyl-piperazine

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An In-depth Technical Guide to **(S)-1-Boc-3-propyl-piperazine**: Properties, Synthesis, and Applications

### Introduction:

Within the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently incorporated into a vast array of therapeutic agents targeting the central nervous system (CNS), infectious diseases, and oncology.[1][2][3][4] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an invaluable component in drug design. However, the symmetric nature of piperazine, with its two reactive secondary amines, presents a significant synthetic challenge: achieving regioselective functionalization.

The strategic use of protecting groups is the cornerstone of overcoming this challenge, and the tert-butoxycarbonyl (Boc) group is preeminent among them. By selectively masking one of the piperazine nitrogens, intermediates like **(S)-1-Boc-3-propyl-piperazine** are created. These chiral building blocks offer chemists precise control, enabling the sequential and directed synthesis of complex, high-value molecules. The Boc group provides robust protection under a wide range of reaction conditions yet can be removed cleanly under acidic conditions, making it an ideal tool for multi-step synthetic campaigns.[5]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical properties,

synthesis, analytical profile, and strategic applications of **(S)-1-Boc-3-propyl-piperazine**, a key intermediate for constructing novel chemical entities.

## Part 1: Core Chemical and Physical Properties

**(S)-1-Boc-3-propyl-piperazine** is a chiral, non-symmetrical piperazine derivative. Its core structure consists of a piperazine ring substituted at the 3-position with a propyl group, conferring a specific stereochemistry (S-configuration). The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, leaving the nitrogen at the 4-position as a free secondary amine available for chemical modification.

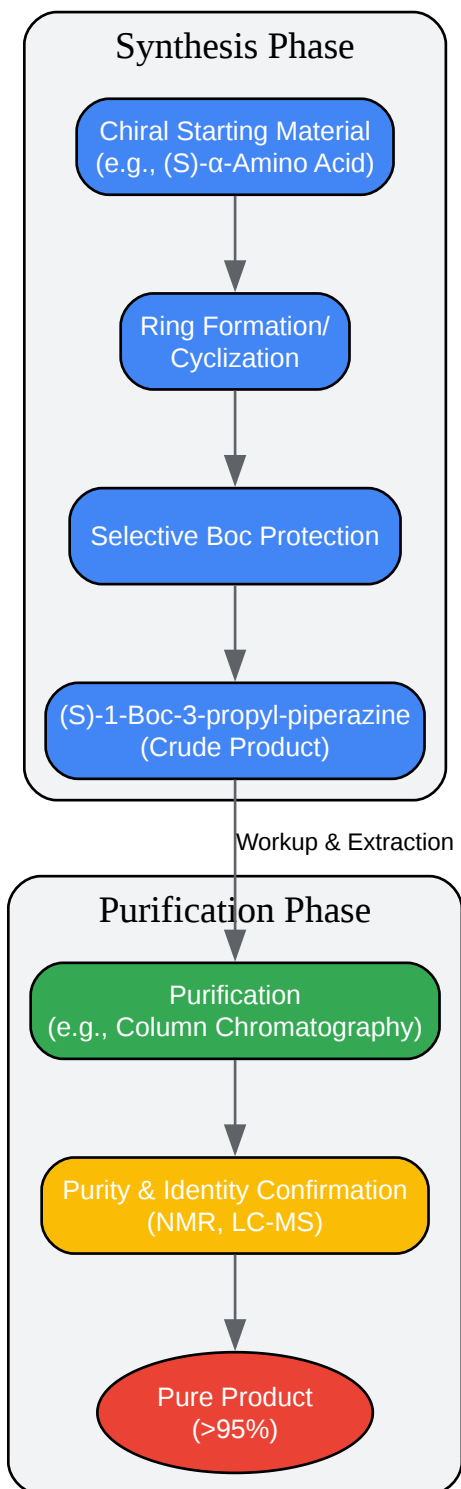
Quantitative data for this specific molecule is summarized below.

Property	Value	Source
Chemical Name	tert-butyl (3S)-3-propylpiperazine-1-carboxylate	[6]
CAS Number	928025-58-5	[6][7]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[6][7]
Molecular Weight	228.33 g/mol	[6][7]
Appearance	Not specified (often an oil or low-melting solid)	
Purity	Typically ≥95% (commercially available)	

## Part 2: Synthesis and Purification

The synthesis of chiral 3-substituted piperazines like **(S)-1-Boc-3-propyl-piperazine** requires a stereocontrolled approach. Modern methods often leverage readily available chiral starting materials, such as α-amino acids, to establish the desired stereocenter.[8][9] The general strategy involves constructing the piperazine ring and ensuring the Boc group is selectively placed on the desired nitrogen.

The following diagram illustrates a conceptual workflow for the synthesis and purification of a monosubstituted N-Boc-piperazine derivative.



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Caption: Conceptual workflow for the synthesis and purification of **(S)-1-Boc-3-propyl-piperazine**.

## Exemplary Synthesis Protocol

This protocol is a representative, generalized procedure based on established methods for synthesizing substituted piperazines.<sup>[9][10]</sup> Researchers should adapt it based on laboratory conditions and specific precursors.

Objective: To synthesize **(S)-1-Boc-3-propyl-piperazine** from a suitable chiral precursor.

Step-by-Step Methodology:

- Precursor Preparation:
  - Begin with a suitable N-protected chiral 1,2-diamine precursor where the stereocenter is already established. This can often be derived from a natural amino acid like (S)-norvaline.
- Cyclization:
  - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine precursor in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
  - Add a reagent that will form the second arm of the piperazine ring, such as a dihaloethane derivative, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the acid byproduct.
  - Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).
- Boc Protection:
  - Once the cyclization is complete, the resulting piperazine may have two free secondary amines or one, depending on the precursors. If the N1 position is not already protected, proceed with selective Boc protection.
  - Dissolve the crude piperazine intermediate in a solvent like DCM. Cool the solution to 0 °C in an ice bath.

- Slowly add one equivalent of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) dissolved in DCM. The slow addition at low temperature is crucial to favor mono-protection over di-protection.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
- Aqueous Workup:
  - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
  - Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
  - Dry the collected organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification:
  - Purify the crude residue using silica gel column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is effective for separating the desired mono-Boc product from impurities and any di-Boc byproduct.
- Characterization:
  - Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

## Part 3: Spectroscopic and Analytical Profile

While a comprehensive public database of experimental spectra for **(S)-1-Boc-3-propyl-piperazine** is limited, its spectroscopic profile can be reliably predicted based on its constituent functional groups and data from closely related analogs like 1-Boc-piperazine and other 3-substituted derivatives.[\[11\]](#)[\[12\]](#)[\[13\]](#)

### $^1\text{H}$ NMR (Proton NMR)

The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the Boc group, the propyl chain, and the piperazine ring protons.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.8 - 4.0	m	1H	Piperazine CH	Proton on the chiral center, adjacent to N-H.
~2.5 - 3.2	m	6H	Piperazine Ring CH <sub>2</sub>	Complex, overlapping multiplets from the remaining six piperazine protons.
~1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>	Characteristic singlet for the nine equivalent protons of the tert-butyl group. <a href="#">[13]</a>
~1.2 - 1.6	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	Multiplets for the two methylene groups of the propyl chain.
~0.9	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>	Triplet for the terminal methyl group of the propyl chain.
Variable	br s	1H	N-H	Broad singlet for the secondary amine proton; position is solvent-dependent and may exchange with D <sub>2</sub> O.

## $^{13}\text{C}$ NMR (Carbon NMR)

The  $^{13}\text{C}$  NMR spectrum provides a map of the unique carbon environments within the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~154.7	C=O	Carbonyl carbon of the Boc carbamate group.
~79.5	-C(CH <sub>3</sub> ) <sub>3</sub>	Quaternary carbon of the tert-butyl group.
~50 - 55	Piperazine CH	Chiral carbon of the piperazine ring.
~45 - 50	Piperazine Ring CH <sub>2</sub>	Carbons of the piperazine ring.
~35	Propyl -CH <sub>2</sub> -	Methylene carbon of the propyl group attached to the ring.
~28.4	-C(CH <sub>3</sub> ) <sub>3</sub>	Methyl carbons of the tert-butyl group.
~20	Propyl -CH <sub>2</sub> -	Middle methylene carbon of the propyl group.
~14	Propyl -CH <sub>3</sub>	Terminal methyl carbon of the propyl group.

## Mass Spectrometry (MS)

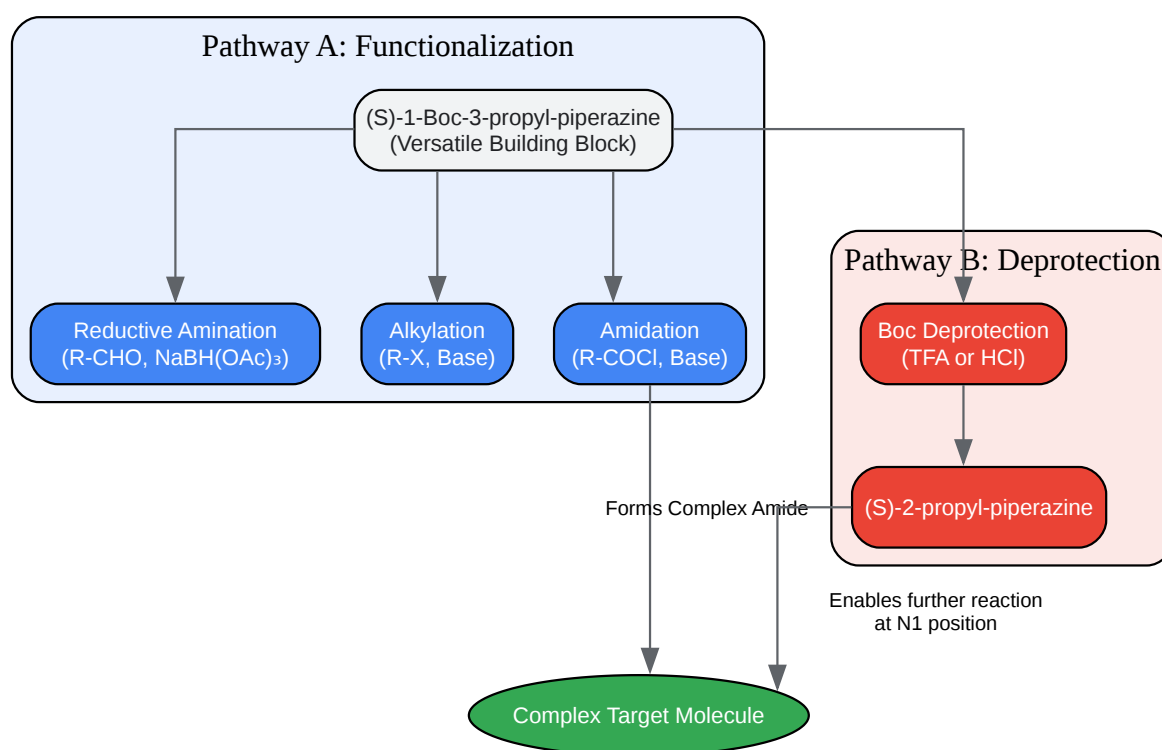
In Electrospray Ionization (ESI-MS), the expected molecular ion would be  $[\text{M}+\text{H}]^+$ .

- Expected  $[\text{M}+\text{H}]^+$ : 229.1967 (for  $\text{C}_{12}\text{H}_{25}\text{N}_2\text{O}_2^+$ )
- Common Fragmentation: A characteristic loss of the Boc group (-100 amu) or isobutylene (-56 amu) is a hallmark of Boc-protected amines and would be a key diagnostic peak.



## Part 4: Reactivity and Applications in Drug Discovery

The synthetic utility of **(S)-1-Boc-3-propyl-piperazine** lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under most conditions, while the free secondary amine is a potent nucleophile, allowing for a wide range of chemical transformations.



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Caption: Key reaction pathways for **(S)-1-Boc-3-propyl-piperazine** in synthetic chemistry.

Core Applications:

- As a Nucleophilic Intermediate: The free secondary amine readily participates in reactions such as:

- Reductive Amination: Coupling with aldehydes or ketones to form tertiary amines.
- N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic moieties.[\[14\]](#)
- Acylation/Amidation: Reaction with acyl chlorides or activated carboxylic acids to form amides.
- Michael Addition: Conjugate addition to  $\alpha,\beta$ -unsaturated systems.
- As a Precursor to Monosubstituted Piperazines: The most critical application involves using the Boc group as a temporary shield. After functionalizing the N4 position, the Boc group can be cleanly removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[\[10\]](#) This unmaskes the N1 nitrogen, allowing for a second, different functionalization, thereby enabling the synthesis of complex, di-substituted piperazines with high regiochemical control.

This building block is particularly valuable for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies, a crucial process in lead optimization for drug discovery.[\[15\]](#)

## Part 5: Safe Handling, Storage, and Disposal

As with any chemical reagent, proper handling of **(S)-1-Boc-3-propyl-piperazine** is essential for laboratory safety. The following guidelines are based on standard safety protocols for piperazine derivatives.[\[7\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[\[17\]](#)
- Hand Protection: Use chemically resistant gloves (e.g., nitrile).
- Body Protection: Wear a standard laboratory coat.

Handling and Engineering Controls:

- Handle only in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any vapors or aerosols.[17]
- Avoid contact with skin, eyes, and clothing.[7]
- Keep away from sources of ignition and incompatible materials.

#### First Aid Measures:[7]

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.
- Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

#### Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from strong oxidizing agents and strong acids.[16]

#### Disposal:

- Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be handled by a licensed waste disposal company.

## Conclusion

**(S)-1-Boc-3-propyl-piperazine** is more than just a chemical compound; it is a strategic tool that embodies the principles of modern organic synthesis and medicinal chemistry. Its chiral nature, combined with the orthogonal protection afforded by the Boc group, provides a reliable and versatile platform for the construction of complex molecular architectures. For researchers

in drug discovery, a thorough understanding of its properties, reactivity, and handling is fundamental to leveraging its full potential in the rational design and synthesis of the next generation of therapeutic agents.

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